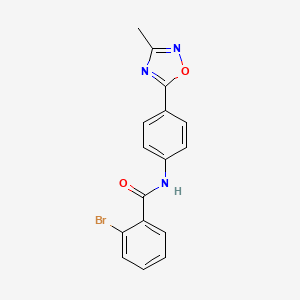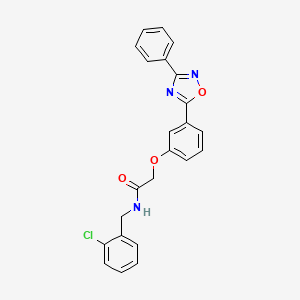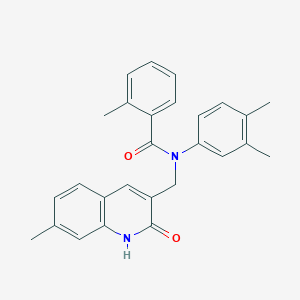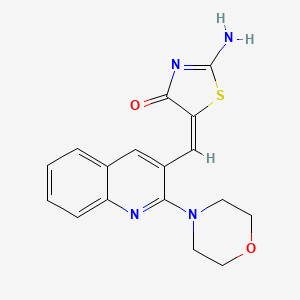
2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide, also known as TFB-TDM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide has been investigated for its potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs for the treatment of cancer. 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for further drug development.
In addition to its anti-cancer properties, 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe in imaging applications. Its unique chemical structure allows it to selectively bind to certain proteins and enzymes, making it a valuable tool for studying biological processes.
Mécanisme D'action
The mechanism of action of 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and division. Specifically, 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme Topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of a wide range of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide for lab experiments is its selectivity for certain proteins and enzymes. This allows researchers to study specific biological processes in greater detail. However, one of the limitations of 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research involving 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide. One area of interest is the development of new drugs based on its chemical structure. Another potential direction is the use of 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide as a fluorescent probe in imaging applications. Additionally, further research is needed to fully understand the mechanism of action of 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide and its potential applications in various fields of scientific research.
Méthodes De Synthèse
2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 4-trifluoromethylphenylamine with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This produces the intermediate 2,5-dimethoxy-N-(4-(trifluoromethyl)phenyl)benzenesulfonamide, which can be further purified through recrystallization. The final product is obtained by treating the intermediate with a strong acid such as hydrochloric acid.
Propriétés
IUPAC Name |
2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4S/c1-22-12-7-8-13(23-2)14(9-12)24(20,21)19-11-5-3-10(4-6-11)15(16,17)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCXMCJRSRADKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717972.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7717991.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7718004.png)


![3,4-dimethoxy-N'-[(E)-[4-(propan-2-yl)phenyl]methylidene]benzohydrazide](/img/structure/B7718026.png)
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7718034.png)



![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7718062.png)
